molecular formula C8H10N2O3 B13082782 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid

5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13082782
M. Wt: 182.18 g/mol
InChI Key: ZIYSQYPEBOPTML-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound is characterized by a cyclopentyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of cyclopentanecarboxylic acid with an amidoxime under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) and a dehydrating agent like triphenylphosphine .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its specific applications in medicinal and material sciences .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-9-7(13-10-6)5-3-1-2-4-5/h5H,1-4H2,(H,11,12)

InChI Key

ZIYSQYPEBOPTML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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